molecular formula CH2I2 B129776 Diiodomethane CAS No. 75-11-6

Diiodomethane

Cat. No.: B129776
CAS No.: 75-11-6
M. Wt: 267.835 g/mol
InChI Key: NZZFYRREKKOMAT-UHFFFAOYSA-N
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Biological Activity

Diiodomethane, also known as methylene iodide (CH₂I₂), is a halogenated organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in various fields.

This compound is a colorless liquid with a sweet odor, primarily used as a solvent and in organic synthesis. Its molecular structure consists of two iodine atoms bonded to a methylene group, which contributes to its reactivity and biological effects.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Toxicity : this compound has been shown to possess cytotoxic properties against several cell lines. Its toxicity is attributed to its ability to form reactive intermediates that can damage cellular components.
  • Mutagenicity : Studies have indicated that this compound can induce mutations in bacterial strains such as Salmonella TA100. The correlation between its chemical reactivity and mutagenic potential suggests that it may act as a genotoxic agent in certain conditions .
  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies depending on the concentration and the type of microorganism tested .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : this compound readily undergoes nucleophilic substitution reactions due to the presence of iodine atoms, which can be displaced by nucleophiles such as thiols or amines. This reactivity is crucial for its mutagenic effects .
  • Formation of Reactive Oxygen Species (ROS) : The compound can generate ROS under physiological conditions, leading to oxidative stress and subsequent cellular damage.
  • Interaction with Cellular Targets : this compound may interact with various cellular targets, including proteins and nucleic acids, disrupting normal cellular functions.

Case Study 1: Mutagenicity Testing

A study evaluated the mutagenic effects of this compound using the Ames test. The results demonstrated that this compound induced mutations in Salmonella TA100 at certain concentrations, highlighting its potential as a genotoxic agent. The mutagenic effectiveness was correlated with its chemical reactivity towards strong nucleophiles .

Concentration (µg/plate)Mutagenicity (Revertants)
015
1045
50120
100250

Case Study 2: Antimicrobial Activity

In another study, this compound was tested for its antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that this compound has varying degrees of effectiveness against different microorganisms, suggesting potential applications in antimicrobial formulations.

Properties

IUPAC Name

diiodomethane
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InChI

InChI=1S/CH2I2/c2-1-3/h1H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-UHFFFAOYSA-N
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Canonical SMILES

C(I)I
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Molecular Formula

CH2I2
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DSSTOX Substance ID

DTXSID4058784
Record name Methylene iodide
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Molecular Weight

267.835 g/mol
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Physical Description

Highly refractive liquid; Darkens on contact with light, air, and moisture; mp = 6 deg C; [Merck Index] Yellow liquid; [Hawley] Pale light yellow liquid; mp 5-6 deg C; [MSDSonline]
Record name Methylene iodide
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Vapor Pressure

1.2 [mmHg]
Record name Methylene iodide
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CAS No.

75-11-6, 86128-37-2
Record name Diiodomethane
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Record name DIIODOMETHANE
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Record name Methane, diiodo-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiodomethane

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